Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWLMFPHNBWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783663-32-0 | |
| Record name | methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with an appropriate ester or acid chloride under acidic conditions . Another approach involves oxidative cyclization, where a precursor compound undergoes oxidation to form the desired imidazo[1,5-a]pyridine structure .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclocondensation reactions, utilizing readily available starting materials and catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
The search results provide information on applications related to "Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate," and "imidazo[1,5-a]pyridine" derivatives, but not specifically "Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate."
Here's a summary of potential applications based on the available information:
Pharmaceutical Applications
- Antimicrobial Agents: Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate may be a lead compound for developing new antimicrobial agents due to its biological activity. Derivatives of imidazo[1,2-A]pyridine compounds have shown antibacterial properties against various gram-positive and gram-negative bacteria.
- Anticancer Agents: Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate may also be a lead compound for developing anticancer agents. Derivatives of imidazo[1,2-A]pyridine compounds have shown potential antitumor activity.
- Anti-inflammatory Agent: Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate has potential as an anti-inflammatory agent. It can suppress inflammatory responses and modulate cytokine production.
Immunology and Inflammation Research
- Studying Anti-inflammatory Potential: Scientists can study the potential of methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate as an anti-inflammatory agent.
- Cell Models: Use immune cells (e.g., macrophages) or inflammatory models (e.g., carrageenan-induced paw edema).
- Cytokine Assays: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- NF-κB Pathway: Investigate inhibition of NF-κB signaling.
Chemical Synthesis
- Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate can be used as a building block in chemical synthesis due to its structure.
Materials Science
- Applications of its derivatives have also been actively probed in materials science .
- Imidazo[1,5-a]pyridines can be used in organic light-emitting diodes (OLED) .
- They can be precursors of N-heterocyclic carbenes and in the design of different metal complexes .
Other Potential Applications
Mechanism of Action
The mechanism of action of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (2t)
- Structure : Trifluoromethyl (-CF₃) group at position 3.
- Synthesis : Prepared via a KHSO₄-promoted reaction, yielding 68% isolated product (19F NMR yield: 96%) .
- Properties : Higher lipophilicity due to the -CF₃ group, enhancing metabolic stability. NMR data (δ 8.33 ppm for pyridine protons) confirms regioselectivity .
- Applications : Useful in medicinal chemistry for its electron-withdrawing properties, which modulate reactivity in cross-coupling reactions.
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate
Tert-butyl 3-(4-(tert-butyl)phenyl)imidazo[1,5-a]pyridine-1-carboxylate (4e)
- Structure : Bulky tert-butylphenyl group at position 3.
- Properties : High steric hindrance reduces metabolic degradation, as evidenced by HRMS (C19H20O2N2Na: 331.1421) .
Ester Group Variations
Ethyl imidazo[1,5-a]pyridine-1-carboxylate
- Structure : Ethyl ester instead of methyl.
- Properties : CAS 119448-87-2; suppliers list prices up to $846/5g .
- Applications : The ethyl group enhances solubility in organic solvents, making it preferable in certain coupling reactions.
Ring Junction Isosteres
3-Aminoimidazo[1,2-a]pyridines
- Structure : Imidazo[1,2-a]pyridine core (vs. [1,5-a]).
- Applications : Identified as potent Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors via HTS campaigns. SAR studies show substituent-dependent activity .
- Key Difference : The [1,2-a] junction alters electronic distribution, reducing planarity and affecting target binding compared to [1,5-a] derivatives.
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability and reactivity, while bulky groups (e.g., tert-butyl) improve pharmacokinetic profiles .
- Synthetic Accessibility : Methyl esters are generally synthesized in higher yields (e.g., 68–96%) compared to ethyl analogs, which require stringent storage conditions .
- Biological Relevance : The [1,5-a] junction offers superior planarity for target binding compared to [1,2-a] derivatives, though the latter show promise in tuberculosis drug discovery .
Biological Activity
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is a nitrogen-containing heterocyclic compound. Its structure includes an imidazo ring fused with a pyridine, and it is characterized by the presence of an amino group and a carboxylate moiety. The molecular formula is and it has been shown to exhibit various pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,5-a]pyridine, including this compound, demonstrate promising antimicrobial properties. For instance, studies have reported that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce cell cycle arrest and apoptosis in various cancer cell lines. For example, derivatives similar to this compound have shown selective toxicity towards cancerous cells compared to normal cells. A study highlighted that certain imidazo[1,2-a]pyridine derivatives exhibited higher potency than cisplatin against T24 cancer cells, with GI50 values indicating effective antiproliferative activity .
Kinase Inhibition
This compound has been studied for its role as an ATP-competitive inhibitor of various kinases. It has been shown to inhibit key protein kinases such as EGFR and CDK2, which are crucial in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo core can enhance inhibitory potency and selectivity towards these kinases .
Case Studies and Experimental Data
A comprehensive review of experimental data shows that this compound and its analogues have been subjected to various biological assays:
Q & A
Q. Experimental Strategy :
Synthesize derivatives with varying substituents (e.g., 4e with 4-tert-butylphenyl vs. 4v with heptyl) .
Perform DFT calculations to map electron density.
Validate reactivity trends via Suzuki-Miyaura coupling or nitration experiments.
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility, solvent effects, or impurities. For example:
- NMR Shifts : In 4q , pyridinyl substituents cause upfield shifts (δ 8.98 ppm) due to ring current effects, while alkyl chains (e.g., 4v ) induce minimal perturbation .
- IR Stretching : Ester C=O vibrations vary by 10–20 cm⁻¹ depending on substituent electronegativity .
Q. Troubleshooting Steps :
Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent effects.
Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare with computational predictions (e.g., Gaussian NMR simulations).
Advanced: How can this compound be leveraged as a scaffold for bioactive molecule design?
Methodological Answer:
Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry due to their π-deficient aromaticity and hydrogen-bonding capability. Strategies include:
- Functionalization : Introduce sulfonamide, urea, or heteroaryl groups at C3 or C5 positions to modulate bioactivity, as seen in SGLT2 inhibitors and calcium antagonists .
- Structure-Activity Relationship (SAR) : Screen derivatives for target binding (e.g., kinase inhibition) using:
Example : Tert-butyl 3-(pyridin-3-yl) derivatives (4q ) show enhanced solubility for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
